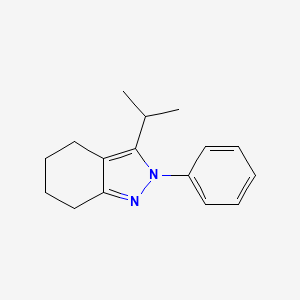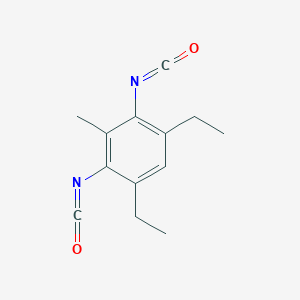
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of two trimethylsilyl groups attached to a hex-3-ene-1,5-diyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne typically involves the use of palladium-catalyzed coupling reactions. One common method includes the reaction of trimethylsilylacetylene with a suitable dihalide under the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce saturated hydrocarbons.
科学的研究の応用
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomolecules.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which 1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of intermediate complexes with catalysts, leading to the desired products .
類似化合物との比較
Similar Compounds
Tetraethynylethene (TEE): Similar in structure but lacks the trimethylsilyl groups.
1,2-Diethynylethene (DEE): Another related compound with different substituents.
Uniqueness
1,6-Bis(tri-methylsilyl)hex-3-ene-1,5-diyne is unique due to the presence of the trimethylsilyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
特性
分子式 |
C12H20Si2 |
|---|---|
分子量 |
220.46 g/mol |
IUPAC名 |
trimethyl(6-trimethylsilylhex-3-en-1,5-diynyl)silane |
InChI |
InChI=1S/C12H20Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,1-6H3 |
InChIキー |
AIXQKVZCTRWEGP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC=CC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
